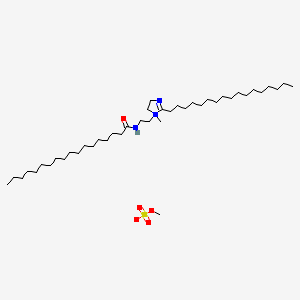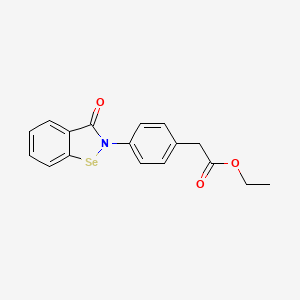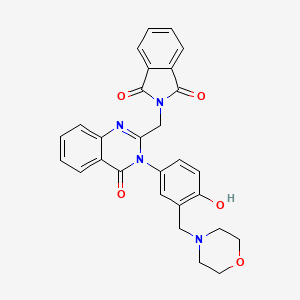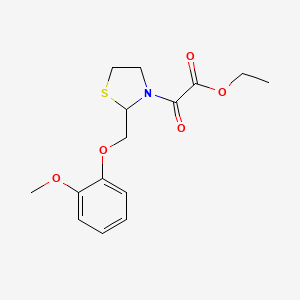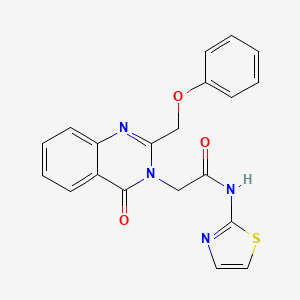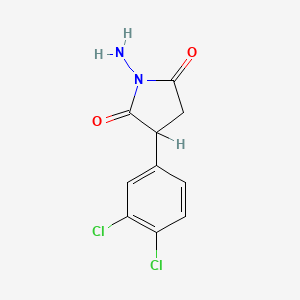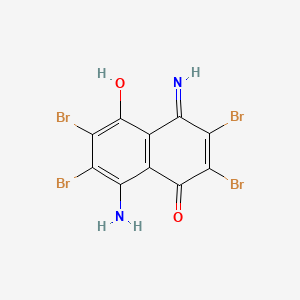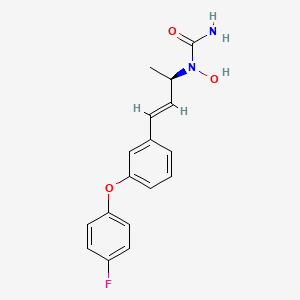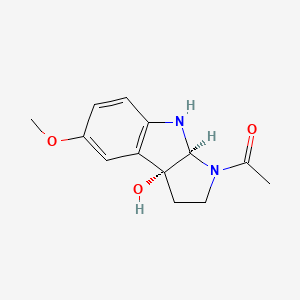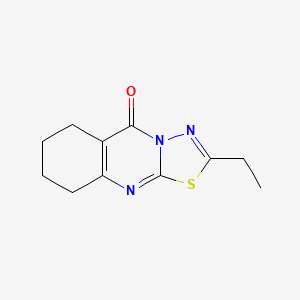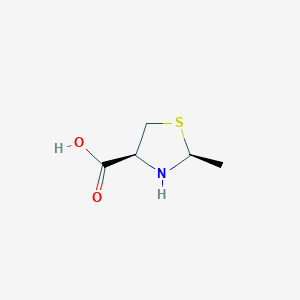
2-Methyl-4-thiazolidinecarboxylic acid, (2S-cis)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolidinecarboxylicacid,2-methyl-,(2S-cis)-(9CI) is a chemical compound with the molecular formula C5H9NO2S. It is also known by its systematic name, 2-methylthiazolidine-4-carboxylic acid. This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of a carboxylic acid group and a methyl group attached to the thiazolidine ring further defines its structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinecarboxylicacid,2-methyl-,(2S-cis)-(9CI) typically involves the cyclization of appropriate precursors. One common method involves the reaction of cysteine with formaldehyde, followed by cyclization to form the thiazolidine ring. The reaction conditions often include acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of 4-Thiazolidinecarboxylicacid,2-methyl-,(2S-cis)-(9CI) may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and precise control of reaction parameters are key aspects of industrial production .
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinecarboxylicacid,2-methyl-,(2S-cis)-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as the carboxylic acid group and the thiazolidine ring .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often require anhydrous conditions to prevent side reactions.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives, such as esters or amides .
Scientific Research Applications
4-Thiazolidinecarboxylicacid,2-methyl-,(2S-cis)-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Thiazolidinecarboxylicacid,2-methyl-,(2S-cis)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress, leading to its antioxidant effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-thiazolidine-4-carboxylic acid: This compound shares a similar structure but may differ in stereochemistry or functional groups.
4-Thiazolidinecarboxylic acid, 2-methyl-, (2R-cis): This is a stereoisomer of the compound , differing in the spatial arrangement of atoms.
2-Methyl-4-thiazolidinecarboxylic acid, (2S-trans): Another stereoisomer with a different configuration.
Uniqueness
4-Thiazolidinecarboxylicacid,2-methyl-,(2S-cis)-(9CI) is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The presence of both sulfur and nitrogen in the thiazolidine ring also contributes to its distinct chemical properties .
Properties
CAS No. |
88855-04-3 |
|---|---|
Molecular Formula |
C5H9NO2S |
Molecular Weight |
147.20 g/mol |
IUPAC Name |
(2S,4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C5H9NO2S/c1-3-6-4(2-9-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)/t3-,4+/m0/s1 |
InChI Key |
FHTPNEYXMGZOSH-IUYQGCFVSA-N |
Isomeric SMILES |
C[C@H]1N[C@H](CS1)C(=O)O |
Canonical SMILES |
CC1NC(CS1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


